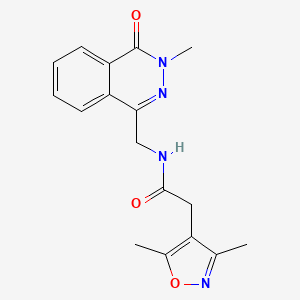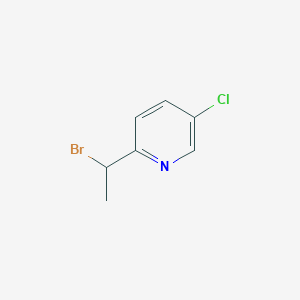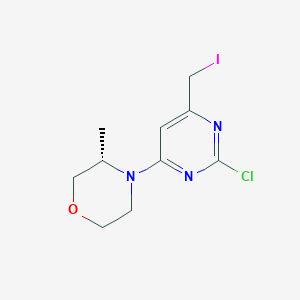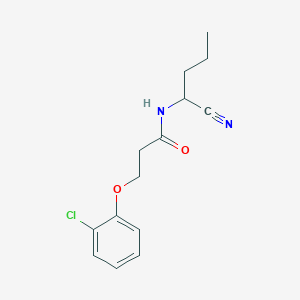
2-(3,5-dimethylisoxazol-4-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylisoxazol-4-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have been focused on the synthesis and characterization of derivatives and analogs related to this compound, exploring their chemical properties and potential applications. For instance, the synthesis of dihydropyridazinone cardiotonics has been examined, highlighting the discovery of potent inotropic activity in specific analogs, demonstrating the chemical's utility in the development of cardiac therapeutics (Robertson et al., 1986). Moreover, the exploration of amino acid derivatives and their synthesis has been conducted, revealing new naphthalene derivatives with significant anti-HIV activity (Hamad et al., 2010), showcasing the compound's relevance in antiviral research.
Biological Activity
The biological effects and potential applications of acetamide and its derivatives have been a subject of extensive study, offering insights into their toxicological profiles and potential for therapeutic use. Kennedy (2001) provides an update on the biological effects of acetamide and its mono and dimethyl derivatives, indicating continuous interest in these chemicals due to their commercial importance and biological implications (Kennedy, 2001).
Antioxidant and Antimicrobial Activities
Novel compounds synthesized from this chemical have been evaluated for their antioxidant and antibacterial activities, suggesting a promising avenue for the development of new antimicrobial agents. Ahmad et al. (2010) synthesized N'-arylmethylidene derivatives that demonstrated potential anti-oxidant and anti-bacterial activities (Ahmad et al., 2010), pointing towards the compound's utility in creating new therapeutic agents with antimicrobial properties.
Molecular Docking and Drug Development
The compound and its derivatives have also been subjects in molecular docking studies aimed at understanding their binding affinity towards specific biological targets, aiding in the design of drugs with improved efficacy. Nikalje et al. (2015) synthesized novel thiazolidinone derivatives and evaluated them for anti-inflammatory activity, incorporating molecular docking to assess their potential as anti-inflammatory agents (Nikalje et al., 2015).
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10-14(11(2)24-20-10)8-16(22)18-9-15-12-6-4-5-7-13(12)17(23)21(3)19-15/h4-7H,8-9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBMFXJTPUTHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2712009.png)
![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)
![2,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2712015.png)
![7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2712016.png)

![N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2712020.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)thio]-1H-indole](/img/structure/B2712025.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712026.png)
![3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2712027.png)

![N-(3-chloro-4-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2712030.png)
![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2712031.png)